molecular formula C10H10N6O3 B5720572 N-benzyl-2-(5-nitro-2H-tetrazol-2-yl)acetamide

N-benzyl-2-(5-nitro-2H-tetrazol-2-yl)acetamide

Cat. No. B5720572
M. Wt: 262.23 g/mol
InChI Key: LQULNVQEUFDAKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(5-nitro-2H-tetrazol-2-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BNTA and is known for its unique chemical structure and properties.

Scientific Research Applications

BNTA has shown potential applications in various fields of scientific research. It has been studied for its antimicrobial properties and has been found to be effective against a range of bacterial strains. BNTA has also been studied for its potential use in cancer therapy. Studies have shown that BNTA can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of BNTA is not yet fully understood. However, studies have shown that it works by inhibiting certain enzymes and proteins in the body. This inhibition leads to a decrease in cell proliferation and an increase in apoptosis, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects
BNTA has been found to have several biochemical and physiological effects on the body. It has been shown to inhibit the growth of bacteria and cancer cells, as well as reduce inflammation. BNTA has also been found to have an analgesic effect, making it a potential candidate for pain management.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BNTA in lab experiments is its potential as a therapeutic agent. Its unique chemical structure and properties make it a promising candidate for further research in various fields. However, the synthesis of BNTA is a complex process that requires specialized equipment and expertise. This can make it difficult to obtain the compound for use in lab experiments.

Future Directions

There are several future directions for research on BNTA. One area of interest is its potential use in cancer therapy. Further studies are needed to fully understand the mechanism of action of BNTA and its potential as a therapeutic agent. Another area of interest is its antimicrobial properties. BNTA has been found to be effective against a range of bacterial strains, and further research is needed to explore its potential as an alternative to traditional antibiotics.
Conclusion
In conclusion, BNTA is a unique chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method is complex, but its potential as a therapeutic agent makes it a promising candidate for further research. Future studies are needed to fully understand the mechanism of action of BNTA and its potential as a treatment for various diseases.

Synthesis Methods

The synthesis of BNTA involves the reaction of benzylamine with ethyl 2-chloroacetate to produce N-benzyl-2-chloroacetamide. This compound is then reacted with sodium nitrite and tetrazole to produce N-benzyl-2-(5-nitro-2H-tetrazol-2-yl)acetamide. The synthesis of BNTA is a complex process that requires careful handling of chemicals and adherence to safety guidelines.

properties

IUPAC Name

N-benzyl-2-(5-nitrotetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O3/c17-9(11-6-8-4-2-1-3-5-8)7-15-13-10(12-14-15)16(18)19/h1-5H,6-7H2,(H,11,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQULNVQEUFDAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2N=C(N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5561816

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.